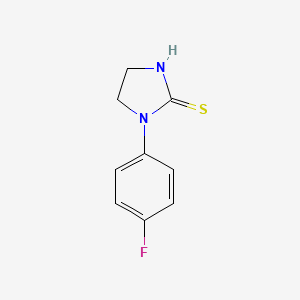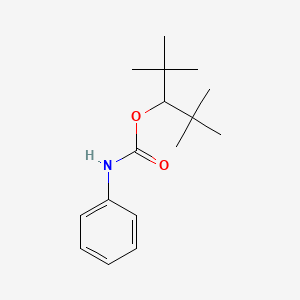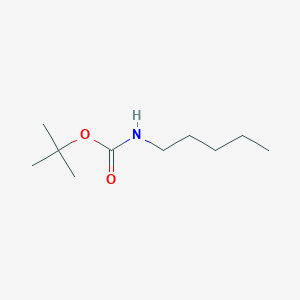
tert-Butyl pentylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl pentylcarbamate: is an organic compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is known for its stability and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butyl pentylcarbamate can be synthesized through the reaction of tert-butyl chloroformate with pentylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
tert-Butyl chloroformate+Pentylamine→tert-Butyl pentylcarbamate+HCl
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl pentylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acids or bases, this compound can hydrolyze to form pentylamine and tert-butyl alcohol.
Oxidation: Oxidizing agents can convert this compound into corresponding carbamates with different oxidation states.
Substitution: this compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Pentylamine and tert-butyl alcohol.
Oxidation: Oxidized carbamates.
Substitution: Substituted carbamates with different functional groups.
Applications De Recherche Scientifique
Chemistry: tert-Butyl pentylcarbamate is used as a protecting group for amines in organic synthesis. It can be easily introduced and removed under mild conditions, making it valuable in multi-step synthesis processes .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a model compound for investigating the behavior of carbamates in biological systems .
Industry: this compound finds applications in the production of pharmaceuticals, agrochemicals, and polymers. Its stability and reactivity make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of tert-butyl pentylcarbamate involves its interaction with nucleophiles and electrophiles. The tert-butyl group provides steric hindrance, making the compound less reactive towards nucleophilic attack. under specific conditions, the carbamate group can undergo hydrolysis or substitution reactions .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: Similar in structure but lacks the pentyl group.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related compounds.
tert-Butyl 2-(substituted benzamido)phenylcarbamate: Known for its anti-inflammatory activity.
Uniqueness: tert-Butyl pentylcarbamate is unique due to its combination of the tert-butyl and pentyl groups, which provide a balance of stability and reactivity. This makes it suitable for a wide range of applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
262845-41-0 |
|---|---|
Formule moléculaire |
C10H21NO2 |
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
tert-butyl N-pentylcarbamate |
InChI |
InChI=1S/C10H21NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h5-8H2,1-4H3,(H,11,12) |
Clé InChI |
ZUGNLQSMJYBIFS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


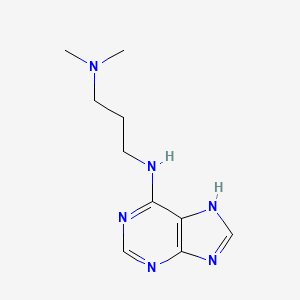
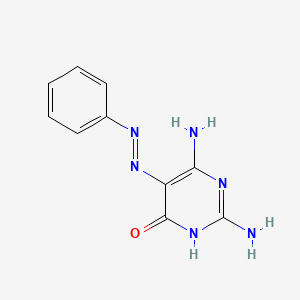

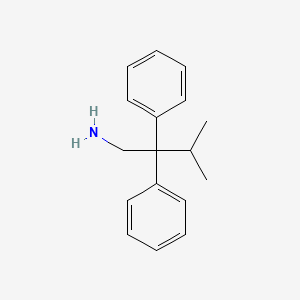
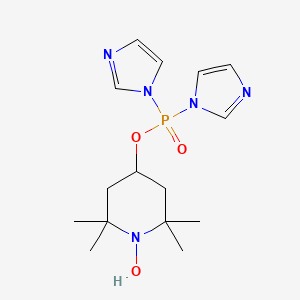
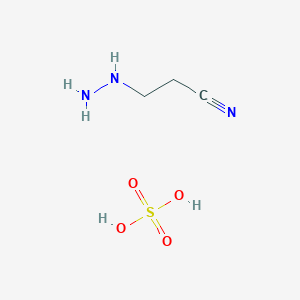
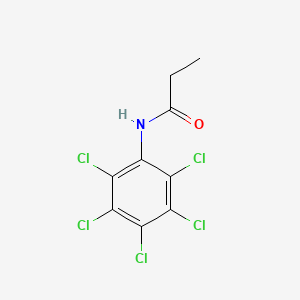
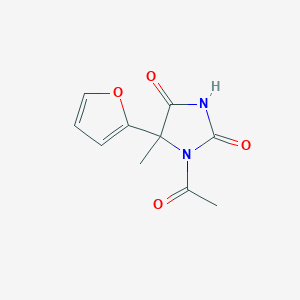
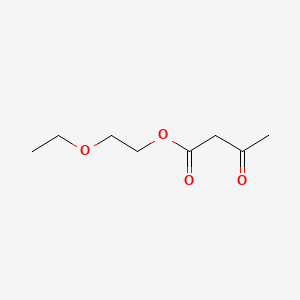
![2-Acetamido-3-[(4-nitrophenyl)methylsulfonyl]propanoic acid](/img/structure/B14000231.png)
![2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone](/img/structure/B14000239.png)

